Cas no 1261569-16-7 (4-(Difluoromethyl)-3-(trifluoromethyl)toluene)

4-(Difluoromethyl)-3-(trifluoromethyl)toluene Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-3-(trifluoromethyl)toluene
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- Inchi: 1S/C9H7F5/c1-5-2-3-6(8(10)11)7(4-5)9(12,13)14/h2-4,8H,1H3
- InChI Key: DQVNNNULQCZQEM-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)C=CC=1C(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 186
- XLogP3: 3.8
- Topological Polar Surface Area: 0
4-(Difluoromethyl)-3-(trifluoromethyl)toluene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013005258-250mg |
4-(Difluoromethyl)-3-(trifluoromethyl)toluene |
1261569-16-7 | 97% | 250mg |
$504.00 | 2023-09-03 | |
Alichem | A013005258-1g |
4-(Difluoromethyl)-3-(trifluoromethyl)toluene |
1261569-16-7 | 97% | 1g |
$1445.30 | 2023-09-03 | |
Alichem | A013005258-500mg |
4-(Difluoromethyl)-3-(trifluoromethyl)toluene |
1261569-16-7 | 97% | 500mg |
$831.30 | 2023-09-03 |
4-(Difluoromethyl)-3-(trifluoromethyl)toluene Related Literature
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
Additional information on 4-(Difluoromethyl)-3-(trifluoromethyl)toluene
Chemical Profile of 4-(Difluoromethyl)-3-(trifluoromethyl)toluene (CAS No. 1261569-16-7)
4-(Difluoromethyl)-3-(trifluoromethyl)toluene, identified by its Chemical Abstracts Service (CAS) number 1261569-16-7, is a fluorinated aromatic hydrocarbon that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which impart unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
The structural motif of 4-(Difluoromethyl)-3-(trifluoromethyl)toluene consists of a toluene backbone substituted with two fluorine-containing groups: a difluoromethyl group at the C-4 position and a trifluoromethyl group at the C-3 position. This arrangement creates a highly electron-withdrawing effect, which can influence the reactivity and binding affinity of the molecule in various applications. The presence of these fluorine atoms also enhances the lipophilicity and metabolic stability of derivatives, making them attractive candidates for drug development.
In recent years, the demand for fluorinated compounds in medicinal chemistry has surged due to their ability to modulate pharmacokinetic properties, such as solubility, bioavailability, and resistance to enzymatic degradation. The compound 4-(Difluoromethyl)-3-(trifluoromethyl)toluene serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications. For instance, its scaffold has been explored in the design of kinase inhibitors, where fluorine substitution can improve binding to target proteins.
One of the most compelling aspects of 4-(Difluoromethyl)-3-(trifluoromethyl)toluene is its utility in generating novel heterocyclic derivatives. Researchers have leveraged this compound to develop small molecules that exhibit inhibitory activity against various enzymes implicated in diseases such as cancer and inflammation. The electron-deficient nature of the aromatic ring, combined with the fluorine substituents, allows for precise tuning of interactions with biological targets. This has led to several patents and publications detailing the synthesis and biological evaluation of derivatives derived from 4-(Difluoromethyl)-3-(trifluoromethyl)toluene.
The agrochemical industry has also recognized the potential of this compound as a precursor for developing advanced pesticides and herbicides. Fluorinated aromatic compounds often exhibit improved efficacy against resistant pests due to their enhanced bioavailability and stability under environmental conditions. Studies have demonstrated that derivatives of 4-(Difluoromethyl)-3-(trifluoromethyl)toluene can be incorporated into formulations that target specific metabolic pathways in plants and insects, offering a promising avenue for sustainable agriculture.
From a synthetic chemistry perspective, 4-(Difluoromethyl)-3-(trifluoromethyl)toluene is notable for its role in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where it serves as an aryl halide equivalent. The introduction of fluorine atoms at strategic positions enhances the reactivity and selectivity of these transformations, enabling the construction of complex molecular architectures with high precision. This capability is crucial for accessing novel drug candidates that would be otherwise challenging to synthesize using traditional methods.
Recent advances in computational chemistry have further highlighted the significance of 4-(Difluoromethyl)-3-(trifluoromethyl)toluene in drug discovery. Molecular modeling studies indicate that fluorinated aromatic compounds can adopt multiple conformations depending on their environment, which can be exploited to optimize binding interactions with biological targets. By integrating experimental data with computational predictions, researchers can rationally design derivatives of this compound that exhibit improved pharmacological profiles.
The safety profile of 4-(Difluoromethyl)-3-(trifluoromethyl)toluene is another critical consideration in its application. While fluorinated compounds can pose unique challenges during synthesis and handling due to their reactivity, proper protocols ensure that they are managed safely in laboratory and industrial settings. Regulatory agencies continue to evaluate the use of such compounds in various industries, emphasizing the importance of adherence to best practices in chemical management.
In conclusion, 4-(Difluoromethyl)-3-(trifluoromethyl)toluene (CAS No. 1261569-16-7) represents a fascinating example of how structural modification through fluorination can yield molecules with diverse applications. Its role as an intermediate in pharmaceutical synthesis, agrochemical development, and material science underscores its versatility and importance in modern chemistry. As research continues to uncover new methodologies for functionalizing aromatic systems, compounds like this will remain at the forefront of innovation.
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